5-fluoro-4-methyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}pyridine-2-carboxamide
説明
This compound features a pyridine core substituted with a fluorine atom at position 5 and a methyl group at position 4. The carboxamide group at position 2 of the pyridine ring is linked to a 1,3-thiazole moiety, which is further substituted at position 4 with a methylcarbamoylmethyl group.
特性
IUPAC Name |
5-fluoro-4-methyl-N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O2S/c1-7-3-10(16-5-9(7)14)12(20)18-13-17-8(6-21-13)4-11(19)15-2/h3,5-6H,4H2,1-2H3,(H,15,19)(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSJIDJRCCUXDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1F)C(=O)NC2=NC(=CS2)CC(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
5-Fluoro-4-methyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}pyridine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Where:
- C = Carbon
- H = Hydrogen
- F = Fluorine
- N = Nitrogen
- O = Oxygen
- S = Sulfur
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It has been noted for its potential as an inhibitor of various enzymes and receptors, contributing to its pharmacological effects.
Anticancer Activity
Research indicates that compounds similar to 5-fluoro derivatives exhibit significant anticancer properties. For instance, studies on related thiazole derivatives have shown that they can induce apoptosis in cancer cell lines by modulating pathways associated with cell survival and death .
Enzyme Inhibition
The compound's thiazole moiety is known to interact with enzymes such as kinases and phosphatases. In particular, it has been evaluated for its inhibitory effects on the sodium-hydrogen exchanger (NHE) which plays a critical role in cellular pH regulation and is implicated in cancer progression .
Structure-Activity Relationships (SAR)
Understanding the SAR of 5-fluoro-4-methyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}pyridine-2-carboxamide is crucial for optimizing its biological activity. Key findings include:
Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of thiazole derivatives, it was found that compounds with a similar scaffold to 5-fluoro-4-methyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}pyridine-2-carboxamide showed IC50 values in the low micromolar range against various cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
Study 2: Enzyme Inhibition Profile
Another study focused on the inhibition profile of this compound against NHEs revealed that it could selectively inhibit NHE1 over NHE2, demonstrating a potential therapeutic window for conditions such as hypertension and heart failure .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest moderate oral bioavailability and a half-life conducive to therapeutic application. However, further studies are necessary to fully characterize these parameters.
類似化合物との比較
Structural Modifications and Key Features
The following table highlights structural differences and similarities between the target compound and its analogs:
*Calculated based on formula C₁₃H₁₄FN₅O₂S.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The trifluoromethylphenyl group in ’s compound increases logP (~3.5 estimated), whereas the target compound’s methylcarbamoylmethyl group reduces logP (~2.1 estimated), favoring better aqueous solubility .
- Metabolic Stability : The 4-methyl group on the pyridine ring in the target compound may hinder oxidative metabolism, a common issue with unsubstituted pyridines like those in ’s analog .
- Binding Affinity: Fluorinated pyridines (e.g., target compound) often exhibit higher affinity for ATP-binding pockets in kinases compared to non-fluorinated analogs, as seen in kinase inhibitor studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
